5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid
Overview
Description
5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid is a compound that features a sulfonamide group attached to an indazole ring and a hydroxybenzoic acid moiety. This compound is part of the indazole family, which is known for its diverse biological activities and applications in medicinal chemistry .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid typically involves the formation of the indazole ring followed by the introduction of the sulfonamide and hydroxybenzoic acid groups. Common synthetic routes include:
Transition Metal-Catalyzed Reactions: These reactions often use catalysts such as copper or silver to facilitate the formation of the indazole ring.
Reductive Cyclization Reactions: These reactions involve the reduction of azides or nitro compounds to form the indazole ring.
Non-Catalytic Pathways: These methods include the condensation of o-fluorobenzaldehydes with hydrazine or the activation of oxime groups in the presence of methanesulfonyl chloride and triethylamine.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general principles of large-scale organic synthesis, such as optimization of reaction conditions and use of cost-effective reagents, would apply.
Chemical Reactions Analysis
Types of Reactions
5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid can undergo various chemical reactions, including:
Oxidation: The hydroxybenzoic acid moiety can be oxidized to form quinones.
Reduction: The nitro or azide precursors can be reduced to form the indazole ring.
Substitution: The sulfonamide group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a palladium catalyst are often used.
Substitution: Nucleophiles such as amines or thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions include various substituted indazole derivatives, quinones, and sulfonamide-substituted benzoic acids .
Scientific Research Applications
5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid has several scientific research applications:
Medicinal Chemistry: Indazole derivatives are known for their anti-inflammatory, anticancer, and antibacterial properties.
Biological Research: This compound can be used as a tool to study enzyme inhibition and protein interactions.
Industrial Applications: Indazole derivatives are used in the development of agrochemicals and dyes.
Mechanism of Action
The mechanism of action of 5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid involves its interaction with specific molecular targets. The indazole ring can act as a pharmacophore, binding to enzymes or receptors and modulating their activity. The sulfonamide group can enhance the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
1H-Indazole: A simpler indazole derivative with similar biological activities.
2H-Indazole: Another tautomeric form of indazole with distinct chemical properties.
Sulfanilamide: A sulfonamide compound with antibacterial properties.
Uniqueness
5-(N-(1H-Indazol-6-yl)sulfamoyl)-2-hydroxybenzoic acid is unique due to its combination of an indazole ring, sulfonamide group, and hydroxybenzoic acid moiety. This combination imparts a range of biological activities and makes it a versatile compound for various applications .
Properties
IUPAC Name |
2-hydroxy-5-(1H-indazol-6-ylsulfamoyl)benzoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O5S/c18-13-4-3-10(6-11(13)14(19)20)23(21,22)17-9-2-1-8-7-15-16-12(8)5-9/h1-7,17-18H,(H,15,16)(H,19,20) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XXJITGHMBSVIGG-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1NS(=O)(=O)C3=CC(=C(C=C3)O)C(=O)O)NN=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O5S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20406621 | |
Record name | 2-Hydroxy-5-[(1H-indazol-6-yl)sulfamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
333.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
854358-00-2 | |
Record name | 2-Hydroxy-5-[(1H-indazol-6-yl)sulfamoyl]benzoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20406621 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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